N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide
Description
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety fused to a 2-oxooxazolidine scaffold.
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S2/c18-15-17(10-3-4-12-13(6-10)22-9-21-12)8-11(23-15)7-16-25(19,20)14-2-1-5-24-14/h1-6,11,16H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKCFDBVPODGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitVEGFR1 , a receptor tyrosine kinase that plays a key role in angiogenesis, the formation of new blood vessels. This suggests that the compound might have a similar target.
Mode of Action
Compounds with similar structures have been found to inhibit theVEGF-induced HUVEC cell migration , indicating its anti-angiogenic activity. This suggests that the compound might interact with its targets to inhibit their activity, thereby preventing the formation of new blood vessels.
Biochemical Pathways
The inhibition of vegfr1 and the prevention of angiogenesis suggest that the compound might affect pathways related tocell migration and proliferation .
Pharmacokinetics
Similar compounds have been found to inhibitP-gp efflux pumps (MDR1, ABCB1) with EC50 values in the range of 35–74 μM, which could impact the compound’s bioavailability.
Result of Action
Similar compounds have been found to causecell cycle arrest at the S phase and induce apoptosis in cancer cells. This suggests that the compound might have similar effects.
Action Environment
One study used a compound with a similar structure for the significant detection of the carcinogenic heavy metal ion, lead (pb2+), via a reliable electrochemical approach under ambient conditions. This suggests that the compound might be sensitive to certain environmental factors such as the presence of heavy metal ions.
Biological Activity
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where X, Y, Z, A, and B represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound. The specific molecular formula and weight should be determined through experimental characterization.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit cytotoxic properties against cancer cell lines by inducing apoptosis and generating reactive oxygen species (ROS) . The mechanism appears to involve the inhibition of tumor-associated NADH oxidase (tNOX), which is crucial for cellular redox balance and survival in cancer cells .
Cytotoxicity
Research has demonstrated that derivatives of thiophenesulfonamide compounds exhibit significant cytotoxic effects on multiple human tumor cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K-562 (Leukemia) | 0.1 | ROS production and apoptosis induction |
| HeLa (Cervical) | 0.15 | tNOX inhibition |
| HT-29 (Colon) | 0.2 | Cell cycle arrest |
These findings indicate that the compound's lipophilicity enhances its ability to penetrate cell membranes and exert cytotoxic effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating potential as an antibacterial agent .
Case Studies
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Case Study 1: In Vitro Evaluation
- A study conducted on various human cancer cell lines showed that the compound significantly inhibited cell proliferation at concentrations as low as 0.1 µM. The study concluded that the cytotoxicity was linked to oxidative stress induced by ROS generation.
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Case Study 2: Antimicrobial Testing
- In a comparative study against standard antibiotics, this compound exhibited comparable efficacy against certain bacterial strains, suggesting a potential role in treating infections resistant to conventional antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences and Similarities
- Oxazolidinone vs. Thiazole/Thiadiazole Scaffolds: The target compound’s oxazolidinone core distinguishes it from thiazole/thiadiazole-based analogs (e.g., Compound 96, ), which may influence binding affinity and metabolic stability.
- Sulfonamide Linkage: Unlike compounds with direct aryl-sulfonamide bonds (e.g., Compound 96), the target’s methylene linker between the oxazolidinone and sulfonamide may enhance conformational flexibility .
- Synthetic Routes : The target’s synthesis likely parallels methods used for benzimidazole derivatives (e.g., HATU/DIPEA-mediated amide coupling ), whereas Suzuki coupling is employed for boronic acid-containing analogs .
Physicochemical and Spectral Properties
- 1H NMR Data : While direct data for the target are unavailable, analogs such as Compound 96 (N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylbenzo[b]thiophene-2-sulfonamide) exhibit characteristic sulfonamide proton signals at δ 7.5–8.2 ppm, aromatic protons from benzo[d][1,3]dioxole at δ 6.8–7.1 ppm, and methylene protons near δ 4.0–4.5 ppm .
- Molecular Weight : The target’s molecular weight is estimated to exceed 400 g/mol, comparable to Compound 5h (633.1749 g/mol, ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
